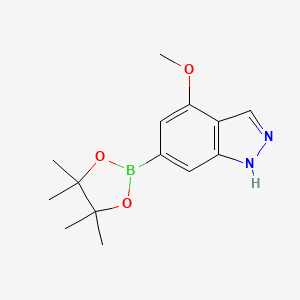
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dioxide with butanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The benzothiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
1,3-Benzothiazole: Exhibits antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is unique due to its specific structural features and the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-(2,2-dioxo-3-phenyl-2λ6,1,3-benzothiadiazol-1-yl)butanoic acid |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)11-6-12-17-14-9-4-5-10-15(14)18(23(17,21)22)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,20) |
Clé InChI |
HEUNTGZFBLFRLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N(S2(=O)=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)






